4-Phenoxybutyric acid

描述

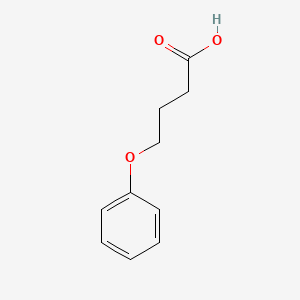

4-Phenoxybutyric acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4-Phenoxybutyric acid, also known as Phenylbutyric acid, is a fatty acid and a derivative of butyric acid . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Mode of Action

The primary mode of action of this compound is through its role as a chemical chaperone . Chemical chaperones contribute to the post-transcriptional modification and folding of proteins in the endoplasmic reticulum (ER), inhibiting the unfolded protein response (UPR) and UPR-induced apoptosis . Sodium phenylbutyrate, a commonly used salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Biochemical Pathways

The main biochemical pathway affected by this compound is the unfolded protein response (UPR) in the endoplasmic reticulum (ER) . The compound ameliorates unfolded proteins and suppresses their aggregation, resulting in protective effects against ER stress-induced neuronal cell death .

Pharmacokinetics

It is known that sodium phenylbutyrate, a salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to have a protective effect on neurons against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury . This effect may be achieved by inhibiting the IRE1 signaling-mediated UPR and ER stress .

Action Environment

The action environment of this compound is primarily the endoplasmic reticulum (ER) of cells, where it acts as a chemical chaperone . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, the state of the ER, and the overall health of the cell.

生化分析

Biochemical Properties

4-Phenoxybutyric acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. One of the key interactions is with human serum albumin, where this compound binds at fatty acid binding sites, inducing conformational changes in the protein . This binding is characterized by strong hydrogen bonding and salt bridge formation, which stabilizes the protein structure. Additionally, this compound has been shown to interact with enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing metabolic pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cortical neurons, this compound reduces oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting endoplasmic reticulum stress and modulating the unfolded protein response . This compound also affects the expression of glucose-regulated protein 78 (GRP78) and other proteins involved in the inositol-requiring enzyme 1 (IRE1) pathway, thereby protecting cells from stress-induced apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. At the molecular level, this compound binds to specific sites on proteins, such as human serum albumin, inducing conformational changes that stabilize the protein structure . It also modulates the activity of enzymes involved in lipid metabolism by interacting with PPARs, influencing gene expression and metabolic pathways . Additionally, this compound has been shown to inhibit endoplasmic reticulum stress by modulating the unfolded protein response, thereby protecting cells from stress-induced damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects on cellular function, such as reducing endoplasmic reticulum stress and modulating metabolic pathways . At high doses, this compound can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and avoiding potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as PPARs, modulating their activity and influencing the expression of genes involved in lipid metabolism . This compound also affects amino acid metabolism by regulating the activity of enzymes involved in the biosynthesis and degradation of amino acids . These interactions highlight the role of this compound in modulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by fatty acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound binds to proteins such as human serum albumin, which helps in its distribution and localization within different cellular compartments . These transport and distribution mechanisms ensure the effective delivery of this compound to its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound is primarily localized in the endoplasmic reticulum, where it modulates the unfolded protein response and protects cells from stress-induced damage . Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound is present at the sites where it can exert its biochemical effects.

生物活性

4-Phenoxybutyric acid (4-PBA) is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and plant physiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- CAS Registry Number : 13794-14-4

4-PBA exhibits various biological activities through different mechanisms:

- Inhibition of Root Growth : Research indicates that 4-PBA can inhibit root growth in plants. The compound's effectiveness is linked to its degree of dissociation in solution, which affects its absorption by plant roots. Higher concentrations of undissociated molecules lead to greater accumulation and activity at the site of action .

- Antimicrobial Activity : 4-PBA derivatives have demonstrated antibacterial properties, particularly against Staphylococcus aureus. In a study, a derivative of 4-PBA exhibited significant inhibition zones, indicating its potential as an antibacterial agent .

- Neuroprotective Effects : The phenoxy group in 4-PBA is crucial for its interaction with N-methyl-D-aspartate receptors (NMDARs), which are involved in neurodegenerative processes. Studies show that 4-PBA can reduce neurodegeneration in models of NMDA-lesion-induced damage .

Table 1: Biological Activities of this compound and Derivatives

Case Study 1: Root Growth Inhibition

In a controlled experiment, various concentrations of 4-PBA were tested for their effect on mesquite root growth. Results showed that at lower pH levels, the compound was more effective in inhibiting root growth due to increased absorption rates of undissociated molecules. This suggests that pH plays a critical role in the biological activity of phenoxybutyric acids .

Case Study 2: Antimicrobial Efficacy

A study focused on synthesizing novel derivatives from 4-PBA reported that certain compounds exhibited strong antibacterial activity against pathogens like S. aureus. The findings highlighted the importance of the phenoxy moiety in enhancing the antibacterial properties of these derivatives .

科学研究应用

Agricultural Applications

Herbicide Development

4-Phenoxybutyric acid has been studied for its herbicidal properties. Research indicates that it exhibits growth inhibition effects on various plant species, making it a candidate for herbicide formulation. In specific studies, it was shown to induce root growth inhibition in mesquite seedlings at concentrations as low as 0.23 ppm, demonstrating its potency compared to other phenoxy acids .

Table 1: Inhibitory Activity of this compound Compared to Other Phenoxy Acids

| Compound | Concentration for 70% Inhibition (ppm) |

|---|---|

| This compound | <0.23 |

| Phenoxyacetic Acid | 0.70 |

| 2-Phenoxypropionic Acid | 0.58 |

This table illustrates the relative effectiveness of this compound compared to other compounds in inhibiting root growth.

Field Trials

Field trials have demonstrated the effectiveness of substituted phenoxybutyric acids on various vegetable crops, indicating potential use in agricultural practices to manage weed populations while minimizing crop damage .

Pharmacological Applications

Potential Therapeutic Uses

The compound has garnered interest for its potential therapeutic applications, particularly in modulating biological pathways. It has been implicated in influencing metabolic processes through its structural similarity to known auxins, which are crucial for plant growth and development. Some studies suggest that it may have effects on mammalian cells, although further research is needed to fully understand its pharmacological profile .

Biochemical Studies

Mechanisms of Action

Research into the mechanisms by which this compound operates has revealed that it may undergo beta-oxidation to yield active metabolites that exert biological effects. This conversion is essential for its herbicidal activity, as the compound itself may not be directly active without this metabolic transformation .

Case Study: Root Growth Inhibition

A detailed study examined the impact of this compound on root growth in mesquite seedlings. The results indicated that the compound's efficacy is influenced by pH levels, with optimal activity observed at lower pH values due to higher concentrations of undissociated molecules available for absorption . This highlights the importance of environmental factors in the application and effectiveness of phenoxy compounds.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the identity of 4-Phenoxybutyric acid in synthetic samples?

- Methodological Answer: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is effective for structural confirmation. Use precursor ion m/z 178.0 and product ion m/z 93.0 for identification, with a retention time of 3.92 minutes on a C18 column under gradient elution (0.1% formic acid in water/acetonitrile) .

Q. What are the primary hazards associated with handling this compound in laboratory settings?

- Methodological Answer: While specific toxicological data for this compound is limited, related phenoxy carboxylic acids suggest potential skin/eye irritation and respiratory sensitivity. Follow general safety protocols: use fume hoods, wear nitrile gloves and goggles, and avoid dust formation. For spills, absorb with diatomite and decontaminate surfaces with alcohol .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability is enhanced in anhydrous conditions; monitor degradation via periodic UHPLC-MS/MS analysis. Avoid exposure to strong acids/alkalis or oxidizing agents, which may induce hazardous reactions .

Advanced Research Questions

Q. How can dispersive solid-phase extraction (dSPE) be optimized for this compound recovery from environmental water samples?

- Methodological Answer: Use metal-organic framework (MOF) composite aerogels (e.g., MIL-101(Cr)/GO) for dSPE. Adjust pH to 3–4 to enhance adsorption efficiency, and elute with acetonitrile containing 1% ammonium hydroxide. Validate recovery rates (typically >85%) using spike-recovery experiments .

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological matrices?

- Methodological Answer: Employ matrix-matched calibration curves and isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS/MS. Perform post-column infusion to identify interference regions and optimize chromatographic separation .

Q. How should researchers design experiments to analyze degradation pathways of this compound under environmental conditions?

- Methodological Answer: Simulate natural conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify intermediates using targeted MRM transitions. Include abiotic controls to distinguish photolytic vs. microbial contributions .

Q. What statistical approaches are recommended for resolving contradictions in replicate measurements of this compound concentrations?

- Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use ANOVA with post-hoc Tukey tests to identify outliers, and validate precision via relative standard deviation (RSD) calculations across ≥3 independent replicates .

Q. Methodological Notes

- Analytical Validation: For quantification, establish linearity (R² > 0.99) across 1–100 ng/mL, limit of detection (LOD) ≤ 0.5 ng/mL, and precision (RSD < 15%) per ICH guidelines .

- Safety Compliance: Adopt OSHA HCS standards for labeling and hazard communication, including GHS pictograms (e.g., "Warning" for skin/eye irritation) .

属性

IUPAC Name |

4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYVPFIBWVQZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959508 | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-58-8, 38669-42-0 | |

| Record name | 4-Phenoxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。